molecular formula C17H24N2O3 B4401257 N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide

Cat. No.: B4401257
M. Wt: 304.4 g/mol
InChI Key: IULHGGQPDXFBBO-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide is an organic compound that features a benzamide core with an allyloxy group and a morpholinylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide typically involves the following steps:

    Formation of the Allyloxybenzamide Core: This can be achieved by reacting 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Morpholinylpropyl Group: The allyloxybenzamide intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Thioethers or secondary amines.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The morpholinyl group can enhance the compound’s ability to interact with biological targets, while the allyloxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(allyloxy)-N-[3-(4-morpholinyl)ethyl]benzamide
  • 4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzoate
  • 4-(allyloxy)-N-[3-(4-morpholinyl)propyl]phenylacetamide

Uniqueness

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the allyloxy and morpholinylpropyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-12-22-16-6-4-15(5-7-16)17(20)18-8-3-9-19-10-13-21-14-11-19/h2,4-7H,1,3,8-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULHGGQPDXFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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